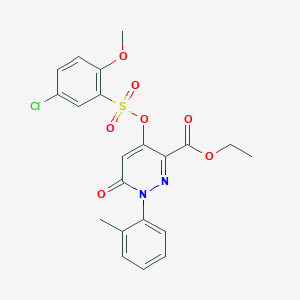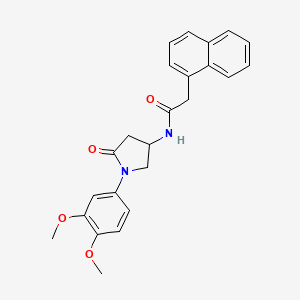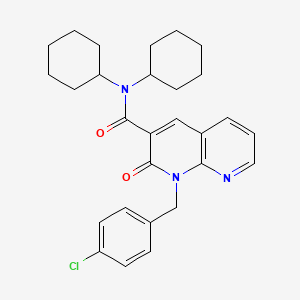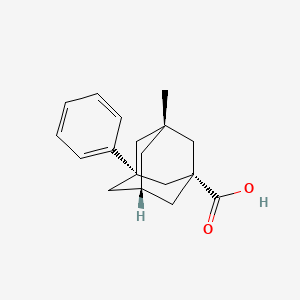
Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O7S and its molecular weight is 478.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Interactions
Ethyl 4-(((5-chloro-2-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is involved in various synthetic and chemical interaction studies, reflecting its utility in the development of novel compounds and materials. Research indicates its application in synthesizing metabolites and derivatives with potential biological activities. For instance, Mizuno et al. (2006) presented efficient syntheses of metabolites related to TAK-603, utilizing methanesulfonyl as a protective group for phenolic hydroxy in Friedel–Crafts reactions, demonstrating a novel synthetic route with high yield (Mizuno et al., 2006). Similarly, Sarvaiya, Gulati, and Patel (2019) explored the condensation of ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with various hydrazides to produce compounds with antimicrobial activity, indicating a broad scope of application in developing antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Chemical Reactivity and Compound Synthesis
Further studies on the reactivity and potential applications of related chemical structures suggest a wide range of synthetic applications. Ashton and Doss (1993) detailed the regioselective synthesis of pyrazole-5-carboxylates, highlighting the importance of selective protection and reactivity for the development of novel chemical entities with defined structural characteristics (Ashton & Doss, 1993). The work of Nikolaenkova et al. (2019) on the reactivity of α-hydroxyamino oximes with ethyl glyoxylate to form novel imidazole and oxadiazine derivatives further exemplifies the diverse synthetic utility of related compounds in producing heterocyclic structures with potential biological activities (Nikolaenkova, Tikhonov, & Grishchenko, 2019).
properties
IUPAC Name |
ethyl 4-(5-chloro-2-methoxyphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-13(15)2)31-32(27,28)18-11-14(22)9-10-16(18)29-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXWZHFXHCYUSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Aminobutylamino)ethyl]guanidine;trihydrochloride](/img/structure/B2761429.png)

![{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride](/img/no-structure.png)
![N-(furan-2-ylmethyl)-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2761433.png)
![5-amino-1-[(3-bromo-4-methoxyphenyl)methyl]-N-(3-methylphenyl)triazole-4-carboxamide](/img/structure/B2761435.png)
![6-methyl-5H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2761436.png)




![{[1-ethyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl}(methyl)amine](/img/structure/B2761446.png)
![Ethyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2761448.png)
